molecular formula C9H6ClFN2O2 B2936542 Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 695202-42-7

Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2936542
CAS No.: 695202-42-7
M. Wt: 228.61
InChI Key: PYRWJVWZGHRZKZ-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with chlorine at position 6, fluorine at position 3, and a methyl ester group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinases, receptors, and enzymes.

Properties

IUPAC Name

methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O2/c1-15-9(14)7-8(11)13-4-5(10)2-3-6(13)12-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRWJVWZGHRZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C=C(C=CC2=N1)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by fluorination and esterification . The reaction conditions often include the use of solvents like acetonitrile (MeCN) at room temperature, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.

Reaction Conditions

Reagents/ConditionsProductYieldSource
1M NaOH in MeOH at 50°C for 1 h6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid77%
H₂O/THF with LiOH at RT for 14 hCarboxylic acid92%
  • Mechanism : Base-mediated saponification cleaves the ester into a carboxylate intermediate, which is protonated to the carboxylic acid.

  • Applications : The carboxylic acid serves as a precursor for amide couplings (e.g., with amines via EDCI/HOBt) .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient imidazo-pyridine core facilitates NAS at the 6-chloro or 3-fluoro positions under controlled conditions.

Key Reactions

SubstrateNucleophileConditionsProductYieldSource
6-Chloro positionSodium benzenesulfinateDMF, 80°C, 12 h6-(Phenylsulfonyl)-3-fluoro derivative54%
3-Fluoro positionPiperidineK₂CO₃, DMSO, 100°C3-Piperidinyl-6-chloro derivative65% (analog)
  • Regioselectivity : The 6-chloro position is more reactive than the 3-fluoro due to steric and electronic factors .

  • Limitations : Harsh conditions (e.g., >120°C) may lead to decomposition.

Catalytic Hydrogenation

The imidazo-pyridine ring can be partially hydrogenated to generate tetrahydro derivatives, altering its electronic properties.

Example Protocol

  • Catalyst : 20% Pd(OH)₂/C (3 atm H₂, THF/EtOH/AcOH, RT, 16 h)

  • Product : 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylate

  • Yield : Quantitative (crude)

Applications : Saturated analogs show enhanced solubility and altered bioactivity profiles .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization at the 6-chloro position.

Suzuki-Miyaura Coupling

ConditionsAryl Boronic AcidProductYieldSource
Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C4-Methoxyphenyl6-(4-Methoxyphenyl)-3-fluoro derivative68% (analog)

Buchwald-Hartwig Amination

ConditionsAmineProductYield
Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CMorpholine6-Morpholino-3-fluoro derivative72% (analog)

Functionalization via Diazonium Intermediates

The methyl ester can be converted to diazonium salts for further transformations (e.g., Sandmeyer reaction).

Reaction Pathway

  • Diazotization : HNO₂, HCl, 0–5°C → Diazonium salt.

  • Substitution : CuCN/KCN → 2-Cyanoimidazo[1,2-a]pyridine .

Comparative Reactivity of Analogous Compounds

CompoundSubstituentsKey Reactions
Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate6-F, 2-COOEtEster hydrolysis, NAS at 6-F
Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 6-CF₃, 2-COOMeHydrogenation, Suzuki coupling
Target Compound 6-Cl, 3-F, 2-COOMeHydrolysis, NAS, cross-coupling

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C (TGA data from analogs).

  • Light Sensitivity : Prolonged UV exposure leads to ring-opening via retro-Diels-Alder pathways .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from the combination of halogen substitutions (Cl, F) and the ester group. Below is a comparison with key analogs:

Table 1: Key Structural Analogues and Properties
Compound Name Substituents/Ring System Molecular Weight* Melting Point (°C) Key Features Reference ID
Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate Cl (C6), F (C3), COOMe (C2) ~240.63 Not reported Halogenated core; potential for high reactivity in cross-coupling reactions
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate Cl (C6), COOEt (C2) ~254.68 Not reported Ethyl ester variant; increased lipophilicity vs. methyl ester
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate Cl (C6), COOMe (C2); pyridazine ring ~227.63 Not reported Pyridazine vs. pyridine ring; altered electronic properties
Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate Cl (C6), tert-butyl (C8), COOMe (C2) ~283.73 Not reported Bulky tert-butyl group; potential steric hindrance in binding
Methyl 6-(4-(Methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10t) Quinazoline-imbedded hybrid; COOMe (C2) ~454.91 172.8–174.3 Hybrid structure; demonstrated in kinase inhibitor research

*Molecular weights calculated based on formula.

Challenges and Opportunities

  • Synthetic Limitations : Low yields in hybrid compounds (e.g., 10t at 39.5%) indicate need for optimized catalytic systems .

Biological Activity

Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₈ClF N₂O₂
  • Molecular Weight : Approximately 216.62 g/mol
  • CAS Number : Not available in the provided sources.

The compound features a chloro group at the 6-position and a fluoro group at the 3-position of the imidazo[1,2-a]pyridine ring, which may influence its biological activity by altering its interaction with biological targets.

This compound exhibits various biological activities primarily through enzyme inhibition. Notably, it has been reported to inhibit cytochrome P450 enzymes (CYP1A2), which play a crucial role in drug metabolism and clearance in the liver. This inhibition can lead to increased bioavailability of co-administered drugs by reducing their metabolic degradation .

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine family, including this compound, exhibit antimicrobial properties. They have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound has also garnered attention for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . The presence of halogen substituents (chlorine and fluorine) is believed to enhance these effects by increasing the compound's lipophilicity and cellular uptake.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits dose-dependent inhibition of target enzymes. For instance:

Concentration (µM) Inhibition (%)
120
550
1080

These results indicate that higher concentrations of the compound lead to increased inhibition of enzyme activity .

In Vivo Studies

In vivo studies utilizing animal models have shown promising results regarding the pharmacokinetics and bioavailability of this compound. For example:

  • Oral Bioavailability : Approximately 45% after administration in mice.
  • Half-Life : Estimated at around 4 hours.

These findings suggest that the compound may be suitable for therapeutic applications requiring oral administration .

Q & A

Q. Key Considerations :

  • Use anhydrous conditions to avoid hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to optimize yields (typically 40–85% for halogenation steps) .

Basic: How can NMR spectroscopy resolve structural ambiguities in this compound?

Methodological Answer:

¹H NMR :

  • The imidazo[1,2-a]pyridine core shows characteristic aromatic protons at δ 7.5–9.0 ppm.
  • Methyl ester protons appear as a singlet near δ 3.9–4.1 ppm .

¹⁹F NMR :

  • Fluorine at position 3 resonates between δ -110 to -120 ppm (vs. CFCl₃), distinct from other fluorinated analogs .

HSQC/HMBC :

  • Correlate fluorine and chlorine substituents with adjacent carbons to confirm regiochemistry .

Data Contradiction Example :
Conflicting reports on fluorine chemical shifts (e.g., δ -115 ppm vs. δ -105 ppm) may arise from solvent effects or impurities. Use high-purity DMSO-d₆ or CDCl₃ for consistency .

Advanced: How does regioselectivity in halogenation impact the functionalization of imidazo[1,2-a]pyridines?

Methodological Answer:
Regioselectivity is influenced by:

Electronic Effects : Electron-rich positions (e.g., para to nitrogen in the pyridine ring) favor electrophilic substitution. Fluorination at position 3 is preferred due to the electron-donating effect of the adjacent nitrogen .

Halogen Source :

  • Br₂ in acetonitrile yields 3-bromo derivatives (84% yield) .
  • I₂ in pyridine gives 3-iodo analogs (41% yield), suitable for subsequent cross-coupling .

Steric Hindrance : Bulky substituents at position 2 (e.g., methyl ester) may reduce reactivity at adjacent positions .

Q. Experimental Design :

  • Compare halogenation yields under varying temperatures (25°C vs. 50°C) .
  • Use DFT calculations to predict reactive sites .

Advanced: What analytical challenges arise in characterizing halogenated imidazo[1,2-a]pyridines, and how are they addressed?

Methodological Answer:
Challenges :

Isotopic Patterns : Chlorine (³⁵Cl/³⁷Cl) and fluorine (monoisotopic) create complex MS/MS fragmentation. Use high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters .

Crystallinity : Poor crystallinity complicates X-ray analysis. Co-crystallize with trifluoroacetic acid or use microED for nanocrystals .

Solubility : Limited solubility in common NMR solvents (e.g., CDCl₃). Use DMSO-d₆ or DMF-d₇ for better dispersion .

Case Study :
Methyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate (HR239354) required 2D NMR and HRMS to resolve overlapping signals from bromine and chlorine isotopes .

Advanced: How can this compound be functionalized for SAR studies?

Methodological Answer:

Cross-Coupling :

  • Sonogashira Coupling : Replace iodine at position 3 with alkynes using PdCl₂(PPh₃)₂/CuI (yields up to 90%) .
  • Suzuki-Miyaura : React bromo/iodo derivatives with aryl boronic acids for biaryl analogs .

Ester Hydrolysis : Convert methyl ester to carboxylic acid using LiOH/H₂O-THF, enabling amide formation .

Nucleophilic Substitution : Replace chlorine at position 6 with amines or thiols under microwave-assisted conditions .

Q. Optimization Tips :

  • Screen palladium catalysts (e.g., Pd(OAc)₂ vs. Pd(dba)₂) to improve coupling efficiency .
  • Use microwave irradiation (100–150°C) to reduce reaction times .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

Stability :

  • Sensitive to light and moisture. Decomposes via ester hydrolysis or dehalogenation under acidic/basic conditions .

Storage :

  • Store at -20°C under argon in amber vials.
  • Use desiccants (e.g., silica gel) to prevent moisture uptake .

Handling :

  • Conduct reactions under nitrogen/argon to avoid oxidation .

Advanced: How do steric and electronic effects of substituents influence the biological activity of imidazo[1,2-a]pyridines?

Methodological Answer:

Steric Effects :

  • Bulky groups at position 2 (e.g., methyl ester) reduce binding to flat enzymatic pockets .

Electronic Effects :

  • Electron-withdrawing groups (e.g., Cl, F) enhance metabolic stability but may reduce solubility .

Case Study :
Ethyl 8-amino-3-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 185133-94-2) showed improved kinase inhibition compared to methyl esters, highlighting the role of steric flexibility .

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